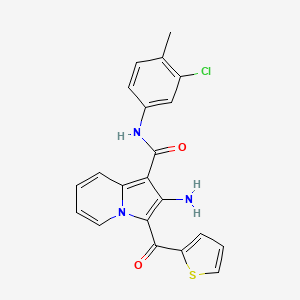![molecular formula C15H13ClN2O2 B2930911 N-[1-[(2-Chlorophenyl)methyl]-6-oxopyridin-3-yl]prop-2-enamide CAS No. 2393811-31-7](/img/structure/B2930911.png)
N-[1-[(2-Chlorophenyl)methyl]-6-oxopyridin-3-yl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-[(2-Chlorophenyl)methyl]-6-oxopyridin-3-yl]prop-2-enamide, also known as CP-544326, is a chemical compound that has been extensively studied for its potential pharmacological applications. This compound belongs to the class of pyridine derivatives and has been shown to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of N-[1-[(2-Chlorophenyl)methyl]-6-oxopyridin-3-yl]prop-2-enamide is complex and involves the modulation of several neurotransmitter systems. This compound has been shown to inhibit the reuptake of dopamine, serotonin, and norepinephrine, leading to an increase in their extracellular concentrations. This increase in neurotransmitter levels has been associated with the antidepressant and anxiolytic effects of this compound.
Biochemical and Physiological Effects:
N-[1-[(2-Chlorophenyl)methyl]-6-oxopyridin-3-yl]prop-2-enamide has been shown to exhibit several biochemical and physiological effects. This compound has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain. It has also been shown to modulate the activity of several neurotransmitter systems, including the GABAergic and glutamatergic systems. These effects have been associated with the antidepressant and anxiolytic effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-[(2-Chlorophenyl)methyl]-6-oxopyridin-3-yl]prop-2-enamide has several advantages for lab experiments. This compound has been extensively studied and has been shown to exhibit potent activity against several targets. It is also relatively easy to synthesize and has been optimized to provide high yields. However, there are also limitations to using this compound in lab experiments. It has been shown to exhibit some toxicity in vitro, and its effects in vivo are not yet fully understood.
Orientations Futures
There are several future directions for the study of N-[1-[(2-Chlorophenyl)methyl]-6-oxopyridin-3-yl]prop-2-enamide. One potential direction is the investigation of its effects on other neurotransmitter systems, such as the opioid and cannabinoid systems. Another potential direction is the development of more selective compounds that target specific neurotransmitter systems. Additionally, the potential use of this compound in the treatment of addiction warrants further investigation. Overall, the study of N-[1-[(2-Chlorophenyl)methyl]-6-oxopyridin-3-yl]prop-2-enamide holds promise for the development of new pharmacological treatments for a wide range of neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of N-[1-[(2-Chlorophenyl)methyl]-6-oxopyridin-3-yl]prop-2-enamide involves the reaction of 2-chlorobenzylamine with 3-acetyl-6-bromo-2-pyridinone in the presence of a base. The resulting product is then treated with propargyl bromide to form the final compound. This synthesis method has been optimized to provide high yields of the compound and has been used in several studies.
Applications De Recherche Scientifique
N-[1-[(2-Chlorophenyl)methyl]-6-oxopyridin-3-yl]prop-2-enamide has been extensively studied for its potential pharmacological applications. It has been shown to exhibit potent activity against several targets, including the dopamine transporter, serotonin transporter, and norepinephrine transporter. This compound has been investigated for its potential use in the treatment of depression, anxiety, and addiction.
Propriétés
IUPAC Name |
N-[1-[(2-chlorophenyl)methyl]-6-oxopyridin-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c1-2-14(19)17-12-7-8-15(20)18(10-12)9-11-5-3-4-6-13(11)16/h2-8,10H,1,9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQIFOHQVFBHSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CN(C(=O)C=C1)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2930832.png)

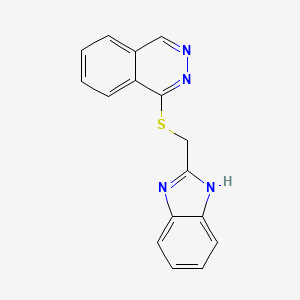
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetic acid](/img/structure/B2930836.png)

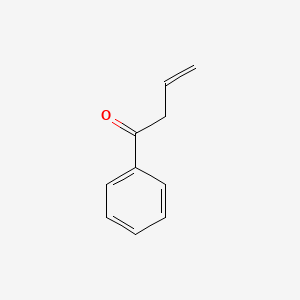


![Tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-6-yl)propyl]carbamate](/img/structure/B2930844.png)
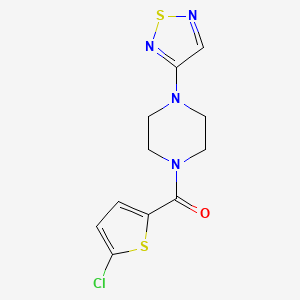
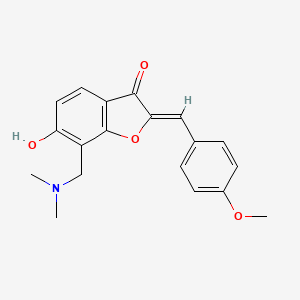
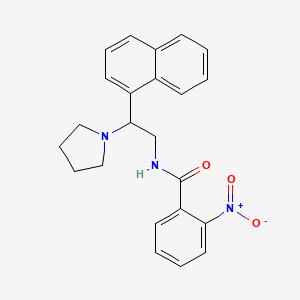
![4-(2,5-dioxopyrrolidin-1-yl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide](/img/structure/B2930849.png)
